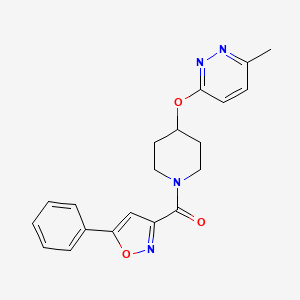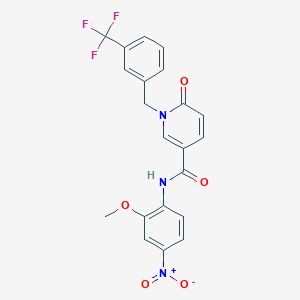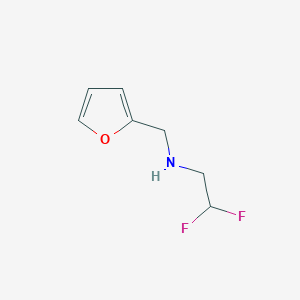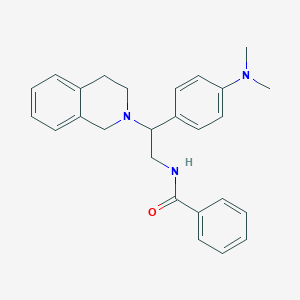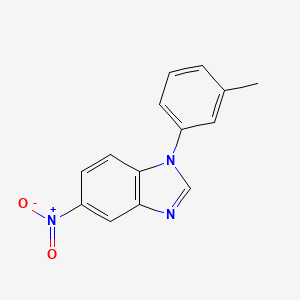
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is a hybrid of two well-known chemical classes, phenothiazine, and purine. Phenothiazines are widely used in the treatment of psychiatric disorders, while purines are known for their role in DNA and RNA synthesis. The combination of these two chemical classes has resulted in a compound that has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is not fully understood. However, studies have suggested that this compound exerts its anti-cancer properties by inhibiting the activity of various enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone has several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone in lab experiments is its potent anti-cancer properties. This compound has shown promising results in various cancer cell lines and can be used as a potential therapeutic agent for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability.
Zukünftige Richtungen
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone has shown promising results in various scientific studies. However, there is still much to be explored in terms of its potential applications. Some of the future directions for research on this compound include:
1. Further studies on the mechanism of action of this compound in cancer cells.
2. Development of novel drug delivery systems to improve the bioavailability of this compound.
3. Exploration of the potential applications of this compound in the treatment of other diseases such as neurodegenerative diseases.
4. Investigation of the potential side effects of this compound in animal models.
Conclusion:
In conclusion, 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a chemical compound that has shown promising results in various scientific studies. This compound has potent anti-cancer properties and can be used as a potential therapeutic agent for cancer treatment. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases. Further research is needed to fully explore the potential applications of this compound and to develop novel drug delivery systems to improve its bioavailability.
Synthesemethoden
The synthesis of 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone involves a two-step reaction. The first step involves the reaction of 10-chlorophenothiazine with potassium thioacetate to form 10-(thioacetate)phenothiazine. The second step involves the reaction of 10-(thioacetate)phenothiazine with 6-mercaptopurine in the presence of potassium carbonate to form 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-phenothiazin-10-yl-2-(7H-purin-6-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5OS2/c25-16(9-26-19-17-18(21-10-20-17)22-11-23-19)24-12-5-1-3-7-14(12)27-15-8-4-2-6-13(15)24/h1-8,10-11H,9H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUYGWJLCVDTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2624526.png)
![1-[4-(Propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2624530.png)

![3-oxo-N-(1-phenylethyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2624532.png)
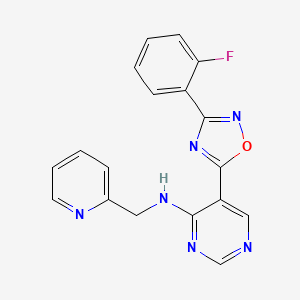
![5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624534.png)
![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)
